Carbonic acid, aluminum sodium salt, basic

antacid efficacy intragastric pH in vivo human comparison

Carbonic acid, aluminum sodium salt, basic (CAS 52503-73-8), also designated as dihydroxyaluminum sodium carbonate (DASC), carbaldrate, or dawsonite-type basic aluminum sodium carbonate, is a crystalline, complex basic carbonate of aluminum and sodium with the nominal formula NaAl(OH)₂CO₃·xH₂O. It is classified as an aluminum-based antacid and is recognized in the United States Pharmacopeia (USP) as an official monograph ingredient, with an assay specification of 98.3–107.9% on the dried basis.

Molecular Formula C2AlNaO6
Molecular Weight 169.99 g/mol
CAS No. 52503-73-8
Cat. No. B12646230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid, aluminum sodium salt, basic
CAS52503-73-8
Molecular FormulaC2AlNaO6
Molecular Weight169.99 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].C(=O)([O-])[O-].[Na+].[Al+3]
InChIInChI=1S/2CH2O3.Al.Na/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;+3;+1/p-4
InChIKeyVCNTUJWBXWAWEJ-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbonic Acid, Aluminum Sodium Salt, Basic (CAS 52503-73-8): Compound Identity and Pharmacopeial Baseline


Carbonic acid, aluminum sodium salt, basic (CAS 52503-73-8), also designated as dihydroxyaluminum sodium carbonate (DASC), carbaldrate, or dawsonite-type basic aluminum sodium carbonate, is a crystalline, complex basic carbonate of aluminum and sodium with the nominal formula NaAl(OH)₂CO₃·xH₂O [1]. It is classified as an aluminum-based antacid and is recognized in the United States Pharmacopeia (USP) as an official monograph ingredient, with an assay specification of 98.3–107.9% on the dried basis [2]. The compound occurs naturally as the mineral dawsonite and is manufactured commercially (e.g., DASC A 265) as a fine crystalline powder with a tapped density of 0.4–0.6 g/mL and a median particle size (d50) of 3–6 µm . It contains approximately 10–11% water and yields an aqueous suspension pH of 9.7–10.2 [1][2].

Why Carbonic Acid, Aluminum Sodium Salt, Basic (CAS 52503-73-8) Cannot Be Interchanged with Other Aluminum or Carbonate Antacids


Although dihydroxyaluminum sodium carbonate (DASC) shares the general antacid mechanism of gastric HCl neutralization with other aluminum-based agents (e.g., aluminum hydroxide, dihydroxyaluminum aminoacetate) and carbonate-based agents (e.g., calcium carbonate, sodium bicarbonate, hydrotalcite), its crystalline dawsonite-type structure, dual hydroxide–carbonate neutralizing chemistry, pepsin-resistant reaction kinetics, and bile-acid-adsorbing capacity create a pharmacological profile that cannot be replicated by simple substitution [1]. Critically, in vivo comparative studies rank DASC as the most effective agent for intragastric pH control among the four most common antacid classes, a finding that is not predictable from per-milligram acid-neutralizing capacity (ANC) values alone and that underscores the compound's unique structure–performance relationship [2]. Substitution with aluminum hydroxide or calcium carbonate therefore risks underperformance in pH elevation, slower onset, and loss of ancillary mucosal protective effects [2].

Quantitative Comparator Evidence for Carbonic Acid, Aluminum Sodium Salt, Basic (CAS 52503-73-8)


Human In Vivo Intragastric pH Control: DASC Ranked Most Effective Among Four Major Antacid Classes

In a direct head-to-head human in vivo study comparing four antacid agents, dihydroxyaluminum sodium carbonate (DASC) produced the greatest and most sustained intragastric pH elevation. The usefulness of the four antacids, based upon controlled pH in order of decreasing effectiveness, was established as: DASC > aluminum hydroxide > calcium carbonate > sodium bicarbonate [1]. This ranking was replicated in a parallel canine gastric-fistula model where DASC again outperformed all three comparators across multiple dose levels [2].

antacid efficacy intragastric pH in vivo human comparison gastroenterology

USP Acid-Neutralizing Capacity: DASC Outperforms Dihydroxyaluminum Aminoacetate by ~1.9-Fold on a Per-mg Basis

Per the USP monograph, dihydroxyaluminum sodium carbonate has an expected acid-neutralizing capacity of 0.0278 mEq per mg [1]. In contrast, the structurally related aluminum-based antacid dihydroxyaluminum aminoacetate (DHAAA, also called aluminum glycinate) has a theoretical ANC of 0.0148 mEq/mg [2]. This yields a 1.88-fold higher per-mg neutralizing efficiency for DASC relative to DHAAA. Aluminum hydroxide gel has a higher theoretical per-mg ANC (0.0385 mEq/mg as Al(OH)₃), yet the in vivo pH control data (Evidence Item 1) show DASC is more effective, indicating that per-mg ANC alone does not predict pharmacological performance [3].

acid-neutralizing capacity USP monograph antacid potency stoichiometric comparison

In Vitro Antacid Performance: DASC Powder Superior to Dihydroxyaluminum Aminoacetate and Aluminum Hydroxide in Chewable Tablet Formulations

In a systematic in vitro evaluation of aluminum antacid chewable tablet formulations, dihydroxyaluminum sodium carbonate (DASC) powder demonstrated antacid performance (acid-neutralizing capacity, rate of onset, and duration of action) that was superior to that of dihydroxyaluminum aminoacetate (DAA), while aluminum hydroxide alone gave unsatisfactory results [1]. Magnesium oxide co-formulation improved effectiveness across all three compounds, but DASC-based tablets formulated with hydroxypropyl methylcellulose (HPMC) as a binder showed particularly good overall properties. The study concluded that HPMC is recommended as a binder in DASC chewable tablets [1].

antacid formulation chewable tablets in vitro performance onset of action

Pepsin-Resistant Neutralization Kinetics: DASC Reaction Velocity Unaffected by Protein and Pepsin Presence

According to the manufacturer's technical datasheet for DASC A 265, the reaction velocity of DASC remains unaffected by the presence of proteins and pepsin . This finding is supported by a comparative kinetic study (Kokot, 1991) in which the rate of HCl neutralization by dihydroxyaluminum sodium carbonate (DHASC), hydrotalcite (HT), and dihydroxyaluminum aminoacetate (DHAAA) was studied in the presence of varying concentrations of pepsin (PP) at constant pH 3.0. The neutralization kinetics of all three compounds were analyzed using the Weibull distribution function, and pepsin was found to differentially inhibit or accelerate acid neutralization depending on the compound, with DHASC exhibiting distinct kinetic behavior from DHAAA and HT [1].

pepsin resistance neutralization kinetics gastric environment antacid mechanism

Bile Acid and Mucosal Aggressor Adsorption: DASC Provides Cytoprotective Function Absent in Simple Carbonate Antacids

DASC A 265 adsorbs bile acids and other gastric mucosal aggressors, thereby preventing damage to the mucous membranes—a property that is distinct from simple acid neutralization . This adsorption capacity is corroborated by clinical drug interaction data showing that aluminum-based antacids, including DASC, adsorb bile acids in vitro and can interfere with the gastrointestinal absorption of chenodeoxycholic acid and other bile acid drugs [1]. Simple carbonate antacids such as calcium carbonate and sodium bicarbonate lack this adsorptive cytoprotective mechanism.

bile acid adsorption mucosal protection cytoprotection antacid ancillary effects

High-Value Application Scenarios for Carbonic Acid, Aluminum Sodium Salt, Basic (CAS 52503-73-8) Based on Differentiated Evidence


Premium OTC Chewable Antacid Tablet Formulation Requiring Rapid Onset and Sustained pH Control

For manufacturers developing a high-performance chewable antacid tablet, DASC (CAS 52503-73-8) is the preferred aluminum-based API based on direct head-to-head evidence showing its antacid performance superiority over dihydroxyaluminum aminoacetate (DAA) and aluminum hydroxide in chewable tablet formats . The recommended formulation approach uses hydroxypropyl methylcellulose (HPMC) as a binder, optionally with magnesium oxide to further enhance effectiveness . The crystalline dawsonite structure and pepsin-resistant reaction kinetics ensure that rapid acid neutralization is maintained in the protein-rich gastric environment, a property not shared by DAA or hydrotalcite .

Antacid Product with Mucosal Protection Claims Targeting GERD and Peptic Conditions

For antacid products positioned for gastroesophageal reflux disease (GERD), peptic ulcer, or erosive esophagitis where mucosal protection is a desired ancillary benefit, DASC offers a differentiated mechanism via bile acid and aggressor adsorption that is absent in simple carbonate-based antacids (calcium carbonate, sodium bicarbonate) . This property is supported by manufacturer specification and clinical drug interaction data confirming DASC's ability to bind bile acids in the gastrointestinal tract . Combined with its first-ranked in vivo pH control effectiveness among four major antacid classes , DASC enables a dual-action product profile (neutralization + mucosal protection) that commodity antacids cannot match.

API Sourcing for Small-Dosage-Form Antacid Products with High Per-mg Neutralizing Efficiency

For formulators constrained by tablet or capsule size who require maximum acid-neutralizing capacity per unit mass of API, DASC (0.0278 mEq/mg) provides a 1.88-fold ANC advantage over dihydroxyaluminum aminoacetate (0.0148 mEq/mg) . This enables smaller dosage units while still meeting the FDA OTC monograph requirement of minimum 5 mEq ANC per dose . The USP compendial grade (assay 98.3–107.9%, ANC NLT 75.0% of expected) ensures batch-to-batch consistency suitable for regulated pharmaceutical manufacturing .

Translucent Liquid Antacid Suspension Using Co-Dried DASC Technology

A patent (US 6,110,505) describes a method for producing an essentially translucent liquid antacid suspension with DASC as the sole active ingredient, using a co-dried DASC composition that avoids the gritty mouthfeel and opacity typical of aluminum hydroxide suspensions . The process involves reacting aluminum isopropylate with sodium bicarbonate followed by co-drying with a protective colloid. This technology leverages DASC's unique crystalline properties to create a differentiated liquid dosage form with aesthetic and organoleptic advantages over conventional aluminum-based antacid suspensions, while retaining the compound's full acid-neutralizing and mucosal protective profile .

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